molecular formula C7H5N3O2 B595129 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid CAS No. 1260670-03-8

1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid

Cat. No.: B595129
CAS No.: 1260670-03-8
M. Wt: 163.136
InChI Key: MFPLNQVEJKPCCB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings

Mechanism of Action

Target of Action

The primary target of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .

Mode of Action

This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the NAD+ biosynthesis pathway, leading to a decrease in cellular NAD+ levels .

Biochemical Pathways

The compound affects the NAD+ biosynthesis pathway by inhibiting NAMPT . NAD+ is essential for various biochemical reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation. By disrupting NAD+ production, the compound can significantly impact these metabolic processes.

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in cellular NAD+ levels . This decrease can disrupt various metabolic processes, potentially leading to altered cellular function or viability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the condensation of hydrazines with β-ketoesters to form pyrazoles, which are then fused with pyridine derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazolo[4,3-B]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLNQVEJKPCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740146
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-03-8
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
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